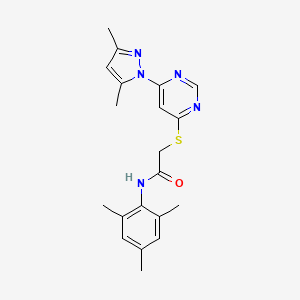

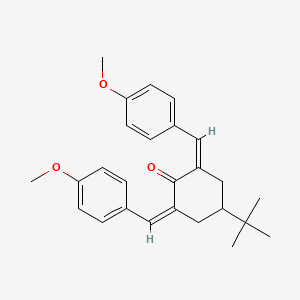

![molecular formula C25H38ClNO3 B2732868 1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride CAS No. 1201421-70-6](/img/structure/B2732868.png)

1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes an adamantyl group attached to a phenyl ring through an ether linkage. This phenyl ring is further connected to a morpholine ring via a propyl linker .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 583.0±50.0 °C at 760 mmHg, and a flash point of 306.4±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 10 freely rotating bonds .Scientific Research Applications

Synthesis and Structural Analysis

Adamantyl compounds, known for their unique cage-like structure, have been extensively studied for their synthesis and structural properties. For example, the synthesis of adamantyl-substituted molecules and their structural characterization through X-ray diffraction and NMR spectroscopy reveal insights into their conformations and molecular interactions. Studies have shown how the introduction of adamantyl groups can influence molecular packing, hydrogen bonding, and crystal lattice formation, contributing to the understanding of their physicochemical properties (Fernández et al., 1990).

Biological Activity

Adamantyl derivatives have demonstrated significant biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects. For instance, certain adamantyl-isothiourea hybrids exhibit notable antimicrobial activity against pathogenic bacteria and fungi, as well as hypoglycemic effects in diabetic rats, highlighting their potential in treating diverse diseases (Al-Wahaibi et al., 2017). Additionally, adamantyl-based ester derivatives have been studied for their cholinesterase inhibitory activities, which could offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's (Kwong et al., 2017).

Material Science and Polymer Research

In material science, adamantyl compounds contribute to the development of new materials with enhanced properties. The synthesis of polyamide-imides containing adamantyl groups, for example, results in polymers with high thermal stability and mechanical strength, suitable for advanced engineering applications (Liaw & Liaw, 2001). This research underscores the versatility of adamantyl derivatives in creating materials that can withstand extreme conditions.

Pharmacological Developments

The pharmacological potential of adamantyl derivatives extends to the design of drugs with improved efficacy and solubility. Studies have focused on the development of neurokinin-1 receptor antagonists incorporating adamantyl groups, showing promise in treating conditions like depression and emesis with enhanced bioavailability and solubility (Harrison et al., 2001).

Properties

IUPAC Name |

1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO3.ClH/c1-17-13-26(14-18(2)29-17)15-23(27)16-28-24-5-3-22(4-6-24)25-10-19-7-20(11-25)9-21(8-19)12-25;/h3-6,17-21,23,27H,7-16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLWWSQXJPJRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

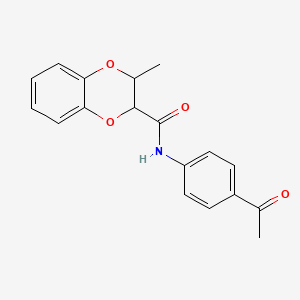

![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)

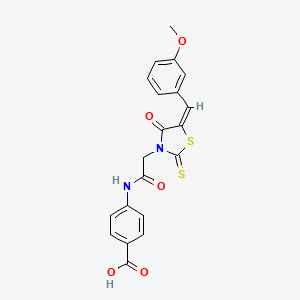

![3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2732795.png)

![3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2732796.png)

![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)

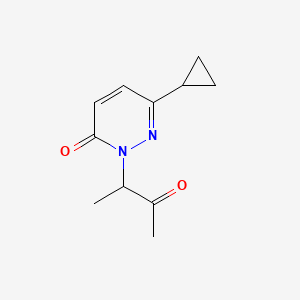

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)

![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)